Glyceryl trivalproate
Description
Glyceryl trivalproate is a hypothetical triglyceride compound where all three hydroxyl groups of glycerol are esterified with valproic acid (2-propylpentanoic acid). However, its synthesis, stability, and pharmacokinetics remain speculative without direct research data .
Properties
CAS No. |
146356-76-5 |
|---|---|
Molecular Formula |
C27H50O6 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
2,3-bis(2-propylpentanoyloxy)propyl 2-propylpentanoate |
InChI |
InChI=1S/C27H50O6/c1-7-13-21(14-8-2)25(28)31-19-24(33-27(30)23(17-11-5)18-12-6)20-32-26(29)22(15-9-3)16-10-4/h21-24H,7-20H2,1-6H3 |
InChI Key |
GNEIIXKXKQGWGU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)OCC(COC(=O)C(CCC)CCC)OC(=O)C(CCC)CCC |
Canonical SMILES |
CCCC(CCC)C(=O)OCC(COC(=O)C(CCC)CCC)OC(=O)C(CCC)CCC |
Other CAS No. |
146356-76-5 |
Synonyms |
glyceryl trivalproate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
Glyceryl Trivalproate (Hypothetical) :
- Formula: Likely $ C{33}H{62}O6 $ (assuming three valproate chains, each $ C8H{15}O2 $).
- Molecular Weight: ~590.8 g/mol.
- Key Feature: Branched-chain fatty acid esters may enhance lipid solubility and alter metabolic pathways compared to straight-chain analogs.
- Glyceryl Trioleate (C57H104O6): Molecular Weight: 885.4 g/mol. Structure: Three oleic acid (monounsaturated C18:1) chains. Use: Emollient in cosmetics, stabilizer in pharmaceuticals, and a quality control marker in traditional medicine .
Glyceryl Tristearate (C57H110O6) :
Glyceryl Trilaurate (C39H74O6) :
Glycerol Trinitrate (C3H5N3O9) :
Functional and Pharmacological Differences
| Compound | Key Applications | Safety Profile | Stability Considerations |
|---|---|---|---|
| This compound | Potential drug delivery (hypothetical) | Unknown; valproate derivatives may have hepatotoxicity risks | Likely sensitive to hydrolysis |
| Glyceryl Trioleate | Cosmetics, pharmaceuticals, food | Generally recognized as safe (GRAS) | Stable in emulsions; prone to oxidation |
| Glyceryl Tristearate | Food, lubricants, lipid research | Non-toxic; alters cellular fatty acid composition | High melting point (72–75°C) |
| Glyceryl Trilaurate | Antimicrobial agents, surfactants | Mild skin irritation at high doses | Stable under neutral pH |
| Glycerol Trinitrate | Cardiovascular therapy, explosives | High acute toxicity; explosive hazard | Degrades under heat/light |
Research Findings and Data
Efficacy in Drug Delivery Systems
- Glyceryl Polyacrylate (): Demonstrates superior gelling and emulsifying properties, enhancing topical drug penetration. Optimal concentrations (2–5%) balance stability and release kinetics.
- Glyceryl Trioleate (): Validated as a reliable marker in pharmacopoeial standards, with quantified content (0.84–1.05%) in herbal extracts.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing glyceryl trivalproate in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of glycerol with valproic acid derivatives under controlled catalysis (e.g., acid or enzymatic). Characterization requires spectroscopic techniques (FTIR, NMR) to confirm ester bond formation and purity. Solvent evaporation techniques, as used in lipid nanoparticle formulations, can be adapted for purification . For quantitative analysis, HPLC with UV detection or LC-MS is recommended to assess yield and stability .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC coupled with mass spectrometry (LC-MS) is optimal for detecting this compound in complex matrices like plasma or tissue homogenates. Validate methods using spike-and-recovery experiments with internal standards (e.g., deuterated analogs). For lipid-based formulations, differential scanning calorimetry (DSC) can assess crystallinity and compatibility with excipients .
Q. How should researchers design experiments to evaluate this compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies at varying pH (e.g., 1.2 for gastric fluid, 7.4 for blood) and temperatures (25–40°C). Use HPLC to monitor degradation products. Include controls with free valproic acid to differentiate ester hydrolysis from other degradation pathways. Statistical tools like Arrhenius modeling can predict shelf-life .
Advanced Research Questions
Q. What experimental design strategies optimize this compound’s encapsulation efficiency in lipid-based drug delivery systems?
- Methodological Answer : Employ a Central Composite Design (CCD) to optimize variables such as lipid-to-drug ratio, surfactant concentration (e.g., poloxamer 188), and cosurfactants (e.g., glyceryl palmitostearate). Response variables should include particle size (dynamic light scattering) and encapsulation efficiency (ultracentrifugation followed by HPLC). Triplicate runs ensure reproducibility .
Q. How can researchers resolve contradictions in toxicity profiles of this compound derivatives observed across studies?
- Methodological Answer : Use in vitro (e.g., hemolysis assays with erythrocytes) and in vivo (rodent dermal irritation models) assays to cross-validate findings. For conflicting genotoxicity data, perform Ames tests with S9 metabolic activation and compare with structural analogs (e.g., glyceryl monoesters). Triangulate results with literature on related esters, noting impurities (e.g., residual rosin in glyceryl rosinate) that may skew outcomes .
Q. What advanced models are suitable for studying this compound’s pharmacokinetics and tissue penetration?
- Methodological Answer : Use Caco-2 cell monolayers to simulate intestinal absorption. For dermal penetration, employ Franz diffusion cells with ex vivo human skin. Incorporate radiolabeled this compound to track metabolites via scintillation counting. Pharmacokinetic modeling (e.g., non-compartmental analysis) can estimate bioavailability and half-life .
Q. How should researchers formulate hypothesis-driven questions to investigate this compound’s mechanism of action?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). Example: “Does this compound (I) enhance brain uptake of valproate compared to free drug (C) in a rodent epilepsy model (P), measured via CSF concentration (O)?” Prioritize literature gaps, such as neuroinflammatory modulation vs. direct anticonvulsant effects .
Q. What statistical approaches are recommended for analyzing multivariate data in this compound formulation studies?
- Methodological Answer : Use multivariate ANOVA (MANOVA) to assess interactions between formulation variables (e.g., lipid type, surfactant ratio) and outcomes (particle size, drug release). For non-linear relationships, response surface methodology (RSM) paired with Tukey’s post-hoc test ensures robust interpretation. Report effect sizes and confidence intervals to highlight clinical relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
